molecular formula C18H24N2O2 B11147276 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11147276
M. Wt: 300.4 g/mol
InChI Key: MVFSYHSRFLRKJH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide typically involves the Fischer indole synthesis. This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed through several steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for high yield and purity. The process typically includes the use of robust catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act on pathways involved in cell signaling, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific structural features and the presence of the cyclohexanecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-8-17-15(13-16)9-11-20(17)12-10-19-18(21)14-5-3-2-4-6-14/h7-9,11,13-14H,2-6,10,12H2,1H3,(H,19,21)

InChI Key

MVFSYHSRFLRKJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCCC3

Origin of Product

United States

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